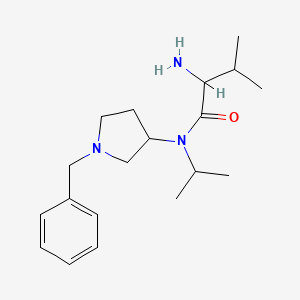![molecular formula C23H28O5 B14781950 [2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is structurally related to other steroids and has been studied for its potential biological and pharmacological activities. This compound is characterized by its unique chemical structure, which includes an acetyloxy group and a hydroxyl group attached to a pregnane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11-position.
Acetylation: Addition of the acetyloxy group at the 21-position.
Formation of the triene structure:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of starting materials: High-purity steroid precursors.
Optimization of reaction conditions: Temperature, pressure, and catalysts are carefully controlled.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the triene structure can be reduced to form saturated compounds.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 11-keto or 11-aldehyde derivatives.
Reduction: Formation of saturated steroids.
Substitution: Formation of derivatives with different functional groups at the 21-position.
Wissenschaftliche Forschungsanwendungen
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory and anti-cancer activities.
Industry: Used in the development of steroid-based pharmaceuticals and other products.
Wirkmechanismus
The mechanism of action of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The acetyloxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the acetyloxy group at the 21-position and the triene structure. These features contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H28O5 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16?,17?,19?,21?,22-,23-/m0/s1 |
InChI-Schlüssel |
ABGUZAVIFZZDDZ-XNFGFZKNSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)C1=CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
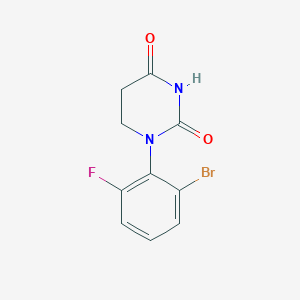
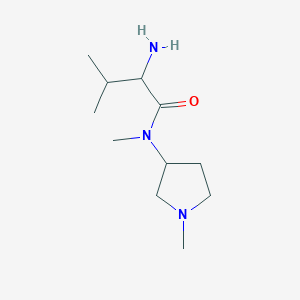

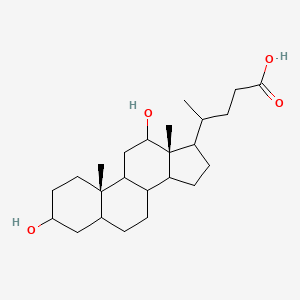

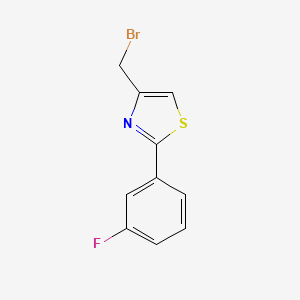
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
